molecular formula C20H32O3 B1259001 Canditriol CAS No. 107656-75-7

Canditriol

Cat. No. B1259001
M. Wt: 320.5 g/mol
InChI Key: SMJRKTGCQAVGTN-SSKHUGDLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Canditriol is a natural product found in Mucor plumbeus and Sideritis infernalis with data available.

Scientific Research Applications

Antimicrobial Potential

  • Canditriol demonstrates significant antimicrobial activity, particularly against Candida species. This is evident in studies focusing on plant extracts and their effects on various microorganisms, including Candida albicans. The research underscores canditriol's potential in treating fungal infections and contributing to the development of new antimicrobial agents (Höfling et al., 2010); (Mbosso et al., 2010).

Antifungal Properties

  • Numerous studies have highlighted the antifungal properties of compounds like canditriol. For instance, the antifungal effects of various natural compounds, including canditriol, against different Candida species, have been thoroughly investigated. These studies indicate a broader application of canditriol in addressing fungal-related health issues, with a focus on inhibiting yeast growth and biofilm formation (Anyim et al., 2005); (Hammer et al., 2004).

Effect on Biofilm Formation

  • Canditriol's impact on biofilm formation by Candida species has been a focus of recent research. Studies indicate that certain concentrations of canditriol can effectively inhibit the formation of biofilms, a key factor in the persistence and resistance of fungal infections. This suggests its potential use in clinical settings for managing persistent fungal infections (Yapıcı et al., 2021).

Candida Tropicalis Growth Inhibition

  • The effect of canditriol on the growth and adhesion properties of Candida tropicalis has been explored. It shows promising results in inhibiting yeast growth and interfering with yeast adhesion, which could contribute to the suppression of infections caused by this species (Morey et al., 2016).

Microbiological Transformation

  • Research on the microbiological transformation of canditriol derivatives by various fungi, such as Mucor plumbeus, reveals insights into the biochemical pathways and potential applications of these compounds in medicinal chemistry and pharmaceutical research (Fraga et al., 2007).

properties

CAS RN

107656-75-7

Product Name

Canditriol

Molecular Formula

C20H32O3

Molecular Weight

320.5 g/mol

IUPAC Name

(1R,2R,4S,5S,9R,10S,13R,15S)-5-(hydroxymethyl)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-2,15-diol

InChI

InChI=1S/C20H32O3/c1-12-13-5-6-14-19(3)8-4-7-18(2,11-21)15(19)9-16(22)20(14,10-13)17(12)23/h13-17,21-23H,1,4-11H2,2-3H3/t13-,14+,15-,16-,17+,18-,19+,20-/m1/s1

InChI Key

SMJRKTGCQAVGTN-SSKHUGDLSA-N

Isomeric SMILES

C[C@@]1(CCC[C@@]2([C@@H]1C[C@H]([C@]34[C@H]2CC[C@H](C3)C(=C)[C@@H]4O)O)C)CO

SMILES

CC1(CCCC2(C1CC(C34C2CCC(C3)C(=C)C4O)O)C)CO

Canonical SMILES

CC1(CCCC2(C1CC(C34C2CCC(C3)C(=C)C4O)O)C)CO

synonyms

7alpha,15alpha,18-trihydroxy-ent-kaur-16-ene
canditriol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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